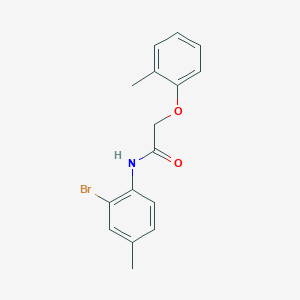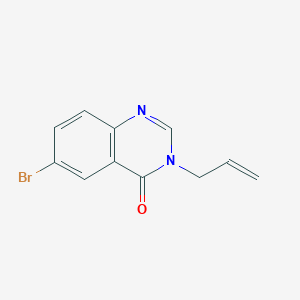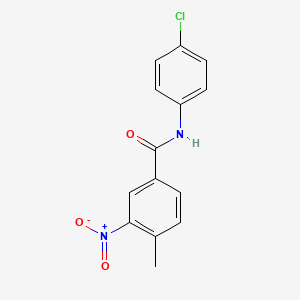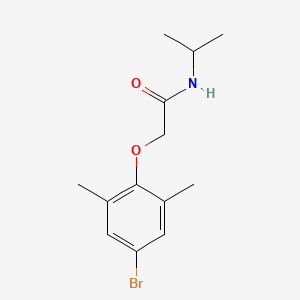![molecular formula C18H19NO2 B5585990 2-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5585990.png)
2-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related 1,2,3,4-tetrahydroisoquinoline compounds often begins with precursors such as (m-methoxyphenyl)acetic acid, which is a starting material for a wide range of these compounds. An improved synthesis method involves treating m-anisaldehyde with potassium cyanide and ethyl chloroformate, followed by hydrogenation to achieve high yields of the desired tetrahydroisoquinoline derivatives (Choudhury & Row, 2002); (Kashdan, Schwartz, & Rapoport, 1982).
Molecular Structure Analysis
The structure of related compounds, such as (3-Methoxyphenyl)acetic acid, crystallizes in the monoclinic space group P21/c at room temperature, forming dimers in the crystalline state through O—H⋯O hydrogen bonds. This provides insights into the molecular organization and potential interactions within the crystal lattice of similar tetrahydroisoquinoline derivatives (Choudhury & Row, 2002).
Chemical Reactions and Properties
Reactivity and chemical properties of tetrahydroisoquinolines include their participation in various organic reactions, demonstrating a range of chemical transformations. For instance, the Bischler-Napieralski reaction is a common method used to synthesize tetrahydroisoquinolines, highlighting the compound's reactivity towards cyclization and formation of complex structures (Kashdan, Schwartz, & Rapoport, 1982).
Physical Properties Analysis
Physical properties such as crystallinity, melting points, and solubility are crucial for understanding the behavior of tetrahydroisoquinolines in different environments. For example, the crystal structure and hydrogen bonding patterns provide insights into the compound's stability and interactions with solvents or biological molecules (Choudhury & Row, 2002).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are fundamental for predicting the compound's behavior in synthetic and biological contexts. The presence of methoxy and acetyl groups in the compound influences its electronic properties and reactivity, facilitating specific chemical transformations and interactions (Kashdan, Schwartz, & Rapoport, 1982).
Future Directions
Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to compare it with other tetrahydroisoquinoline derivatives to see how the addition of the 2-methoxyphenyl acetyl group influences its properties and activities .
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-17-9-5-4-7-15(17)12-18(20)19-11-10-14-6-2-3-8-16(14)13-19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQXSKLNWOVHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5585917.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5585925.png)

![5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5585941.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5585943.png)
![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5585949.png)

![4-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5585966.png)
![5-methoxy-1,3-dimethyl-6-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5585972.png)


![1,3,4,6,8-pentamethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5586003.png)
